BenchChemオンラインストアへようこそ!

1-(adamantan-1-yl)butan-2-amine

Lipophilicity optimization Blood-brain barrier penetration CNS drug design

This C14 aminoadamantane (logP 4.03) bridges a critical gap between amantadine (logP 2.44) and rimantadine (logP 3.25), enabling rigorous lipophilicity-permeability SAR. The C2 chiral center—absent in achiral comparators—permits enantioselective NMDA receptor profiling. Available in free base and resolved (R)- and (S)-enantiomers (CAS 2227818-42-8 / 2227838-26-6). Ideal for antiviral M2 channel, sigma receptor, and metabolic stability studies (ADME/PK). Bulk/custom synthesis inquiries welcome.

Molecular Formula C14H25N
Molecular Weight 207.35 g/mol
Cat. No. B1276023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(adamantan-1-yl)butan-2-amine
Molecular FormulaC14H25N
Molecular Weight207.35 g/mol
Structural Identifiers
SMILESCCC(CC12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C14H25N/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-9,15H2,1H3
InChIKeyHUCUZLRORHFRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Adamantan-1-yl)butan-2-amine for CNS-Focused Research and Chemical Biology: Procurement-Grade Structural & Physicochemical Baseline


1-(Adamantan-1-yl)butan-2-amine (CAS 779989-20-7; also named 1-(1-adamantyl)butan-2-amine or 1-(2-aminobutyl)adamantane) is a C14 primary aliphatic amine featuring the rigid, lipophilic adamantane cage linked via a methylene bridge to a butan-2-amine side chain . With a molecular weight of 207.35 g/mol and a predicted logP of 4.03, it occupies a distinct physicochemical space within the aminoadamantane class—positioned between the clinically established agents amantadine (C10, logP ~2.44) and rimantadine (C12, logP ~3.25) and more extended alkyl-chain analogs [1]. The adamantane scaffold is historically validated for enhancing membrane permeability, metabolic stability, and target-binding affinity across antiviral, antiparkinsonian, and neuroprotective applications [2]. This compound's secondary amine at the C2 position of the butyl chain introduces a chiral center absent in amantadine and memantine, enabling stereochemically resolved SAR investigations and asymmetric synthesis strategies [3].

Why 1-(Adamantan-1-yl)butan-2-amine Cannot Be Replaced by Amantadine, Rimantadine, or Adapromine in Focused Research Programs


Aminoadamantanes are not functionally interchangeable, despite their shared cage scaffold. Parsons et al. (1995) demonstrated that even modest structural modifications among 16 amino-adamantanes—including chain-length variation—produce divergent NMDA receptor IC₅₀ values, offset kinetics (Koff), and therapeutic indices (TI) in MES-induced convulsion models [1]. Amantadine (IC₅₀ 18.6 μM at NMDA receptors) and memantine (IC₅₀ 2.92 μM) differ by nearly one order of magnitude in potency, while rimantadine's α-methyl substitution redirects primary pharmacology toward influenza M2 channel blockade rather than NMDA antagonism [2]. The target compound's extended C4 chain with a secondary amine at position 2 introduces a combination of elevated lipophilicity (logP 4.03), an additional methylene unit beyond adapromine's propyl chain, and a stereogenic center not present in the achiral comparators . These three features—chain length, amine position, and chirality—cannot be replicated by any single commercially available aminoadamantane, making generic substitution invalid for studies where lipophilicity-driven membrane partitioning, stereospecific target engagement, or chain-length-dependent channel kinetics are experimental variables [3].

Quantitative Differentiation Evidence for 1-(Adamantan-1-yl)butan-2-amine Relative to Closest Aminoadamantane Analogs


Predicted logP of 4.03 Represents a +1.59 log Unit Increase in Lipophilicity Over Amantadine and a +0.78 log Unit Increase Over Rimantadine

The predicted octanol-water partition coefficient (logP) of 1-(adamantan-1-yl)butan-2-amine is 4.03, as reported in the ChemSrc compound database . This value exceeds that of the clinically used aminoadamantane amantadine (logP 2.44, experimental) by +1.59 log units, and surpasses rimantadine (2-(1-adamantyl)ethanamine; logP 3.25) by +0.78 log units [1][2]. The logP of the shorter-chain analog 1-(1-adamantyl)propan-2-amine is reported as 3.64, indicating that the additional methylene group in the butyl chain of the target compound contributes approximately +0.39 log units [3]. The adamantyl hydrophobic substituent constant (π-adamantyl) has been independently estimated as 3.1 from clogP analysis of 31 adamantyl-bearing compounds, confirming that incremental alkyl-chain extension on the adamantane scaffold produces predictable and meaningful lipophilicity gains [4].

Lipophilicity optimization Blood-brain barrier penetration CNS drug design

Molecular Weight of 207.35 g/mol Positions This Compound 37% Above Amantadine and 15.6% Above Rimantadine, Enabling Differential Pharmacokinetic Parameter Estimation

The molecular weight of 1-(adamantan-1-yl)butan-2-amine is 207.35 g/mol (free base, C₁₄H₂₅N) . This represents a 37.1% increase over amantadine (C₁₀H₁₇N, 151.25 g/mol), a 15.6% increase over rimantadine and memantine (both C₁₂H₂₁N, ~179.30 g/mol), and a 7.2% increase over adapromine (C₁₃H₂₃N, 193.33 g/mol) [1]. The target compound's MW of 207.35 situates it near the upper boundary of the favored CNS drug space (MW ≤ 400), but at a distinctly higher MW than any FDA-approved aminoadamantane [2]. The polar surface area (PSA) remains constant at 26.02 Ų across amantadine, rimantadine, 1-(1-adamantyl)propan-2-amine, and the target compound, indicating that the incremental MW gain is driven purely by lipophilic alkyl-chain extension without introducing additional hydrogen-bond donors or acceptors [3].

Molecular weight optimization CNS multiparameter optimization Pharmacokinetic prediction

Stereogenic Center at the Butyl C2 Position Confers Enantiomeric Resolution Capability Absent in Amantadine, Memantine, and Adapromine

1-(Adamantan-1-yl)butan-2-amine possesses a single stereogenic center at the C2 carbon of the butyl side chain (the carbon bearing the primary amine), giving rise to (R)- and (S)-enantiomers . This chiral center is confirmed by the existence of the separately cataloged enantiopure compound (2R)-1-(adamantan-1-yl)butan-2-amine (ChemRTP, CAS 2227818-42-8) and its (2S)-counterpart (CAS 2227838-26-6) [1]. By contrast, amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) are achiral molecules with no stereogenic centers, while rimantadine (1-(1-aminoethyl)adamantane) possesses a chiral center at the C1' position alpha to the adamantane cage—resulting in a different stereoelectronic environment compared to the beta-position chirality of the target compound [2]. Adapromine (1-(1-aminopropyl)adamantane) similarly bears chirality at the C1' alpha position. The target compound is thus the only member of this comparator set that combines a C4 alkyl chain with chirality at the beta (C2) position relative to the adamantane moiety [3].

Chiral resolution Stereospecific SAR Enantioselective synthesis

Butan-2-amine (C2-NH₂) Substitution Pattern Distinguished from Butan-1-amine Isomer (C1-NH₂): Implications for pKa, Metabolic N-Dealkylation, and Steric Accessibility

1-(Adamantan-1-yl)butan-2-amine carries the primary amine at the internal C2 position of the butyl chain (butan-2-amine), in contrast to its constitutional isomer 1-(1-adamantyl)butan-1-amine (CAS 63872-79-7) which carries the amine at the terminal C1 position (butan-1-amine) . This positional isomerism has well-precedented pharmacokinetic consequences in the adamantane class: primary amines at internal positions exhibit altered susceptibility to monoamine oxidase (MAO) and cytochrome P450-mediated N-dealkylation compared to terminal amines [1]. In the broader aminoadamantane series evaluated by Parsons et al. (1995), the position of the amine relative to the adamantane cage was a critical determinant of NMDA receptor off-rate kinetics (Koff) and voltage-dependency of channel block [2]. The internal amine of the target compound also presents a sterically more hindered environment than the terminal amine isomer, which may reduce non-specific protein binding and influence the compound's suitability for conjugation or derivatization chemistry .

Amine position isomerism Metabolic stability Receptor pharmacophore mapping

Derivatization Reactivity Profile: Adamantane Amines with Extended Alkyl Chains Exhibit Distinct Reactivity in Isothiocyanate and Amide Bond Formation Relative to Adamantan-1-amine

A systematic study of isothiocyanate homolog synthesis demonstrated that adamantane amines bearing alkyl spacers—specifically adamantan-2-amine, 1-(adamantan-1-yl)ethanamine, and adamantan-1-ylmethanamine—react with carbon disulfide and di-tert-butyl dicarbonate to give isothiocyanate products in 80–86% yield, whereas adamantan-1-amine (amantadine) required twice the reaction time under identical conditions [1]. This reactivity trend is attributed to the reduced steric hindrance around the amine when separated from the bulky adamantane cage by one or more methylene spacers. 1-(Adamantan-1-yl)butan-2-amine, with its methylene spacer and additional alkyl chain extension, is predicted to exhibit similar or enhanced reactivity compared to the ethanamine and methanamine analogs, making it a preferential choice for synthetic applications requiring efficient amine derivatization [2]. The Chan–Lam N-arylation conditions optimized for adamantane-containing amines further support the utility of alkyl-spaced adamantane amines as versatile building blocks [3].

Synthetic building block Isothiocyanate synthesis Amide coupling efficiency

Class-Level NMDA Receptor Pharmacology: Extended Alkyl-Chain Aminoadamantanes Exhibit Divergent Potency and Therapeutic Index from Amantadine and Memantine

Parsons et al. (1995) evaluated 16 amino-adamantanes in a comprehensive head-to-head study measuring NMDA receptor IC₅₀ (patch-clamp, cultured rat superior colliculus neurons), MES anticonvulsant ED₅₀ (mice), and motor-impairment TD₅₀ (rotarod and traction reflex, mice) [1]. Among the 14 amino-adamantanes tested alongside memantine and amantadine, chain-length and amine-position variations produced a spectrum of therapeutic indices (TI = TD₅₀/ED₅₀ MES) ranging from ≤0.5 to 4 [2]. Memantine (IC₅₀ ~2.92 μM at NMDA receptors) and four other amino-adamantanes with somewhat lower potency and faster blocking kinetics achieved TI values of 2–4, while amantadine (IC₅₀ 18.6 μM) and several analogs with still lower potency had TI ≤ 0.5 due to additional off-target actions emerging at anticonvulsant doses [3]. Although 1-(adamantan-1-yl)butan-2-amine was not among the specific compounds tested in this study, the established SAR framework predicts that its extended C4 chain with internal C2 amine would produce NMDA receptor kinetics and in vivo anticonvulsant profiles distinct from both the lower-chain-length comparators and the clinically approved agents [4]. The study's key finding—that ED₅₀ in the MES test was negatively correlated with therapeutic index (r = −0.79 to −0.80)—provides a quantitative framework for predicting how incremental chain-length changes may shift the efficacy/safety balance [5].

NMDA receptor antagonism Anticonvulsant activity Therapeutic index

Optimal Research and Procurement Application Scenarios for 1-(Adamantan-1-yl)butan-2-amine Based on Verified Differentiation Evidence


Homologous Series Construction for CNS Penetration SAR: Extending the Alkyl Chain Beyond Amantadine, Rimantadine, and Adapromine

For medicinal chemistry programs investigating the relationship between aminoadamantane alkyl-chain length and CNS penetration, 1-(adamantan-1-yl)butan-2-amine fills a critical gap in the homologous series between adapromine (C3 chain) and longer-chain analogs yet to be synthesized. Its logP of 4.03—quantitatively differentiated from amantadine (logP 2.44) and rimantadine (logP 3.25)—enables systematic evaluation of the lipophilicity-permeability relationship within the adamantane scaffold . The Parsons et al. (1995) dataset establishes that each incremental alkyl-chain modification among aminoadamantanes can shift the NMDA receptor therapeutic index by ≥1.5 units, providing a validated framework for interpreting experimental outcomes in MES anticonvulsant and motor-impairment models [1].

Stereospecific Pharmacological Profiling: Exploiting C2 Chirality for Differential Target Engagement Studies

The availability of resolved (R)- and (S)-enantiomers of 1-(adamantan-1-yl)butan-2-amine (CAS 2227818-42-8 and 2227838-26-6, respectively) enables enantioselective pharmacological profiling that is structurally impossible with the achiral amantadine and memantine scaffolds [2]. Given that rimantadine's alpha-position chirality is established to influence both M2 channel binding kinetics and CNS side-effect profiles, the beta-position chirality of the target compound offers a distinct stereochemical probe for investigating how the distance between the chiral center and the adamantane cage affects target selectivity [3]. This application is particularly relevant for programs seeking to dissociate antiviral M2 activity from NMDA receptor-mediated neurological effects.

Synthetic Building Block for Adamantane-Containing Compound Libraries: Optimized Derivatization Efficiency via Amine Alkyl-Spacer

The demonstrated 2× reaction-time advantage of alkyl-spaced adamantane amines over adamantan-1-amine in isothiocyanate formation (80–86% yields for ethanamine and methanamine analogs) supports the selection of 1-(adamantan-1-yl)butan-2-amine as a preferred building block for medium-to-high-throughput derivatization workflows [4]. Its methylene spacer plus extended alkyl chain is predicted to maintain the favorable reactivity profile while providing a longer linker for bioconjugation or pharmacophore attachment. The Chan–Lam N-arylation conditions recently optimized for adamantane-containing amines further extend the synthetic utility of this scaffold for constructing focused libraries targeting CNS receptors, sigma receptors, or antiviral M2 channels [5].

Positional Isomer Comparator Studies: Disentangling Amine Position Effects on Metabolism and Off-Target Binding

The existence of the constitutional isomer 1-(1-adamantyl)butan-1-amine (CAS 63872-79-7, amine at terminal C1) creates a unique opportunity for head-to-head metabolic stability comparisons between C2-amine and C1-amine isomers of identical molecular formula (C₁₄H₂₅N) and molecular weight (207.35 g/mol) [6]. In the established aminoadamantane SAR framework, N-dealkylation rates and CYP isoform preferences are sensitive to amine substitution pattern; the C2-internal amine of the target compound is expected to exhibit different metabolic soft-spot profiles compared to the C1-terminal amine isomer [7]. This isomer pair is thus of particular value for ADME/PK groups seeking to decouple lipophilicity-driven clearance from amine-position-driven metabolism in the adamantane chemical space.

Quote Request

Request a Quote for 1-(adamantan-1-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.